molecular formula C15H20BrNO2 B15303846 tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B15303846
M. Wt: 326.23 g/mol
InChI Key: ARGYWZUMRUTWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 6-methyl-3,4-dihydroisoquinoline, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the isoquinoline core.

    Oxidation Reactions: Oxidation can occur at the methyl group or the isoquinoline ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while reduction might produce a de-brominated isoquinoline.

Scientific Research Applications

Tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the tert-butyl ester group.

    tert-butyl 6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom.

    tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methyl group.

Uniqueness

Tert-butyl 7-bromo-6-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl ester group, bromine atom, and methyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 7-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-11-5-6-17(9-12(11)8-13(10)16)14(18)19-15(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

ARGYWZUMRUTWJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.